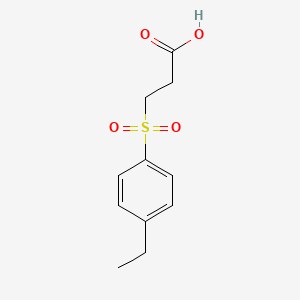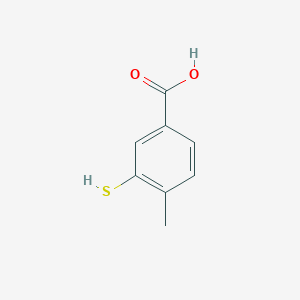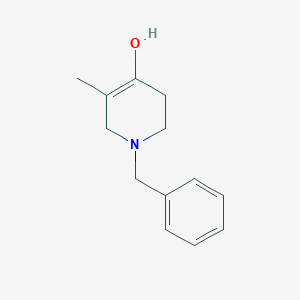![molecular formula C11H21ClN2O2 B3114296 Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride CAS No. 2007925-05-3](/img/structure/B3114296.png)
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
Overview
Description
“Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2007925-05-3 . It has a molecular weight of 248.75 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is an off-white solid . It should be stored at room temperature .Scientific Research Applications
Environmental Applications
Tert-butyl groups are often part of larger organic compounds, such as Methyl Tert-Butyl Ether (MTBE), which has been widely studied for its environmental impact. MTBE is used as a gasoline additive to increase octane rating and reduce air pollution. However, due to its high solubility in water and low biodegradation potential, MTBE has become a significant groundwater contaminant. Studies have explored the decomposition of MTBE using various methods, including cold plasma reactors, to reduce its environmental footprint (Hsieh et al., 2011).
Synthetic Applications
Diazabicyclo compounds, similar in structure to the diazabicyclo[4.2.0]octane moiety, have been utilized in various synthetic applications. For instance, diazabicyclo compounds have been used in the design of artificial ribonucleases, highlighting their potential as catalysts in biochemical reactions. These catalysts contain bis-quaternized rings of diazabicyclo compounds, demonstrating their utility in catalyzing the hydrolysis of phosphodiester bonds in RNA, offering insights into enzyme mimetics and therapeutic agents (Konevetz et al., 2002).
Catalytic Applications
The structural features of tert-butyl groups and diazabicyclo compounds contribute to their catalytic properties. Research on similar compounds has shown their effectiveness in catalyzing reactions, such as the Michael addition reaction, which is crucial in organic synthesis for forming carbon-carbon bonds. Base-assisted Michael addition reactions, in particular, have seen significant advancements with the use of organic and inorganic bases, showcasing the versatility of these compounds in facilitating diverse chemical transformations (Thirupathi et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYKKDJSAKRWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)

![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)
![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)

![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B3114268.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/structure/B3114282.png)
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/structure/B3114288.png)
![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B3114295.png)
![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B3114304.png)